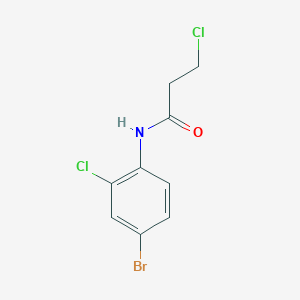

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Descripción general

Descripción

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide has been investigated for its potential as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, playing a crucial role in regulating gene expression and various cellular processes. Inhibitors of bromodomains are being explored for their therapeutic potential in treating cancers and inflammatory diseases.

Anticancer Properties

Research indicates that compounds like this compound can inhibit bromodomains associated with cancer progression. The inhibition of these domains may lead to the suppression of tumor growth and metastasis, particularly in cancers such as glioblastoma multiforme, pancreatic cancer, and breast cancer .

Biological Research

The compound serves as a valuable tool in biological assays aimed at understanding protein interactions and cellular mechanisms. Its ability to selectively inhibit bromodomains makes it useful for probing the roles of acetylation in various biological contexts.

Analytical Applications

This compound can be utilized as an analytical probe in biochemical assays. By using this compound, researchers can study the dynamics of protein acetylation and its implications in cellular signaling pathways .

Synthetic Intermediate

Due to its structural properties, this compound is also employed as a synthetic intermediate in the production of other complex organic molecules. Its halogenated phenyl group can undergo various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis of Novel Compounds

The compound's reactivity allows chemists to modify its structure to create novel derivatives with potentially enhanced biological activities or improved pharmacological profiles. This aspect is particularly relevant in the development of new drugs targeting specific diseases .

Case Studies

Several studies have documented the effectiveness of this compound as a bromodomain inhibitor:

- Study on Glioblastoma Multiforme : A recent study demonstrated that compounds structurally similar to this compound significantly reduced cell viability in glioblastoma cell lines by inhibiting bromodomain activity .

- Inflammatory Disorders : Another research effort highlighted the compound's potential in treating autoimmune conditions by modulating inflammatory responses through bromodomain inhibition .

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by interfering with key signaling pathways.

Comparación Con Compuestos Similares

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can be compared with other similar compounds, such as:

N-(4-bromo-2-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group. It may have different biological activities and chemical reactivity.

N-(4-bromo-2-chlorophenyl)-2-chloropropanamide: Similar structure but with a different position of the chlorine atom on the propanamide chain. This can affect its chemical properties and biological activities.

N-(4-bromo-2-chlorophenyl)-3-methylpropanamide: Similar structure but with a methyl group on the propanamide chain. This can influence its solubility and reactivity.

Actividad Biológica

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 1098343-13-5

- Molecular Formula : C9H8BrCl2N O

- Molecular Weight : 296.97 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 3-chloropropanamine. The reaction is carried out in an organic solvent such as dichloromethane, followed by purification through column chromatography.

This compound exhibits various biological activities, primarily through its interaction with specific protein targets. It has been noted for its potential as a modulator of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Increased HDAC activity is associated with several diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit HDAC activity, leading to increased acetylation of histones. This modification can enhance the expression of tumor suppressor genes and decrease the expression of oncogenes, making it a candidate for cancer therapy .

Case Studies

-

HDAC Inhibition in Cancer Cells :

- A study investigated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound was shown to increase acetylation levels of histones, suggesting its role as an HDAC inhibitor .

- Neuroprotective Effects :

Data Table: Biological Activities

Propiedades

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRXTRJGREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.